

An In-depth Technical Guide to the Antibacterial Spectrum of Activity of Cefadroxil

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Compound of Interest

Compound Name: Cefdaloxime

Cat. No.: B1239440

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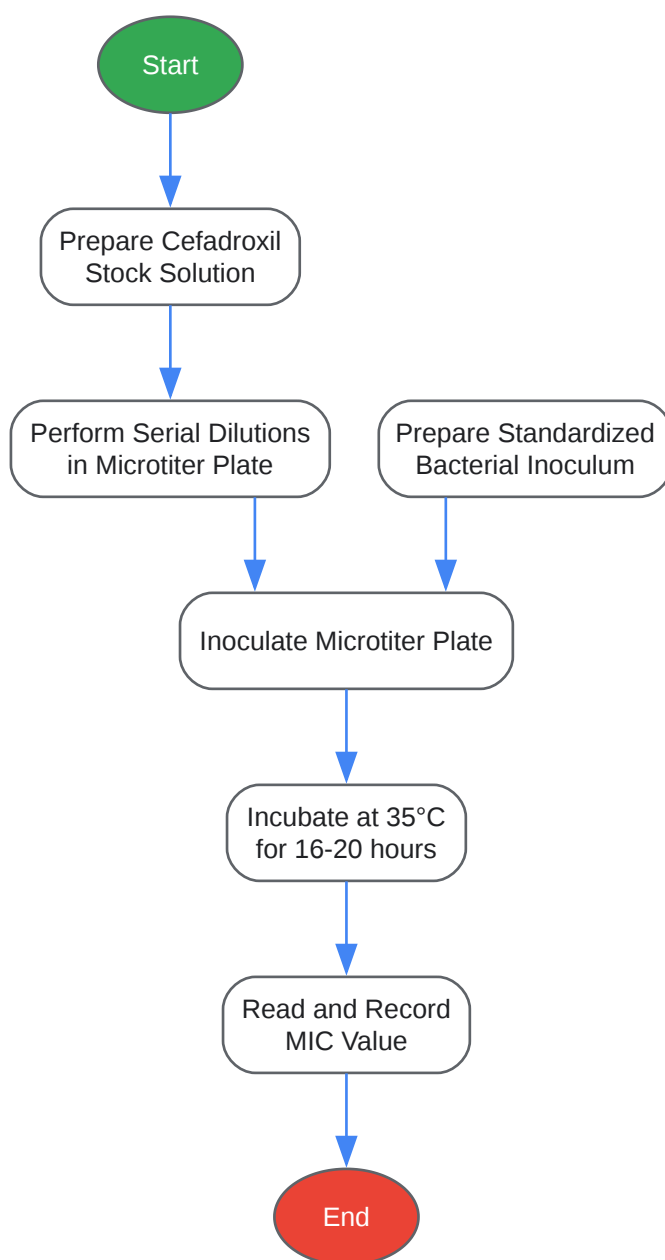
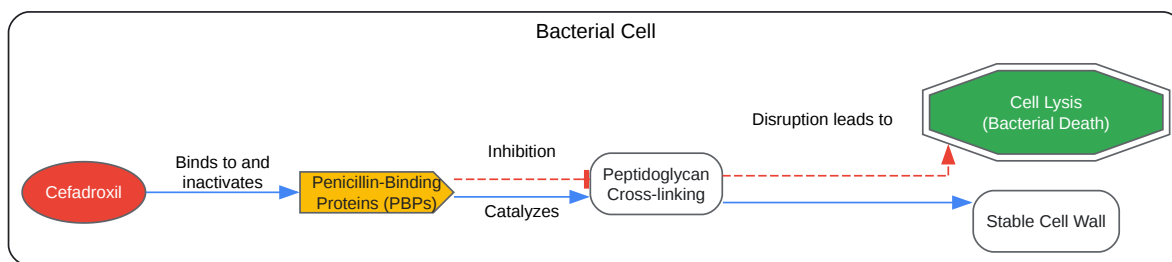
Disclaimer: The initial request specified "**Cefdaloxime**." However, extensive searches indicate that this is likely a misspelling of "Cefadroxil." This document proceeds under the assumption that the intended subject is Cefadroxil, a first-generation cephalosporin antibiotic.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.^{[1][2]} It is utilized in the treatment of infections such as those of the urinary tract, skin and skin structures, and for pharyngitis and tonsillitis.^{[2][3]} This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefadroxil, its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation. This information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Cefadroxil, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[4][5]} The primary target of Cefadroxil is a group of enzymes known as penicillin-binding proteins (PBPs), which are located in the bacterial cell membrane.^{[6][7]} PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.^[5] By binding to and inactivating these proteins, Cefadroxil disrupts the cross-linking of peptidoglycan chains. This leads to the formation of a defective and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.^{[5][6]}



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